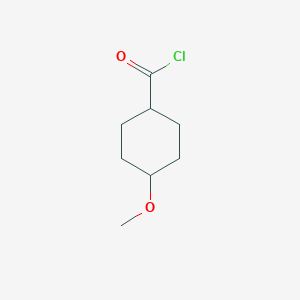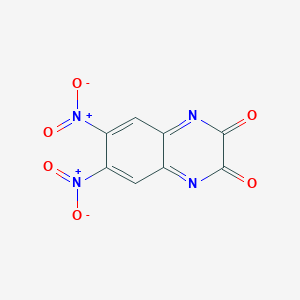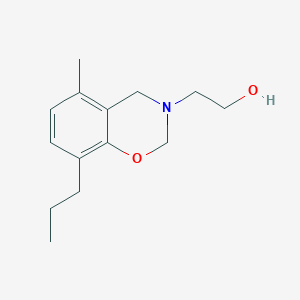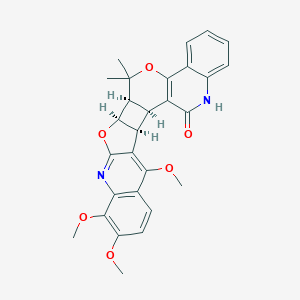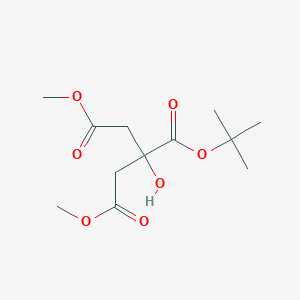
Ru-Idaa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iminodiacetic acid-ruthenium (III) complex is a coordination compound that features ruthenium in the +3 oxidation state, coordinated with iminodiacetic acid ligands. This complex is known for its versatile applications in various fields, including catalysis, medicine, and materials science. The unique properties of ruthenium, such as its ability to exist in multiple oxidation states and form stable complexes, make it a valuable component in advanced chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid-ruthenium (III) complex typically involves the reaction of ruthenium chloride with iminodiacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of iminodiacetic acid to the ruthenium center .
Industrial Production Methods: Industrial production of this complex follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors, with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Iminodiacetic acid-ruthenium (III) complex undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Conversely, the complex can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes with different properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of various ligands, such as phosphines or amines, under controlled conditions to achieve the desired substitution .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new complexes with different ligand environments .
Aplicaciones Científicas De Investigación
Iminodiacetic acid-ruthenium (III) complex has a wide range of applications in scientific research:
Chemistry: The complex is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. .
Biology: In biological research, the complex is studied for its potential as an anticancer agent. .
Medicine: Beyond cancer therapy, the complex is also explored for its antimicrobial properties. .
Industry: In industrial applications, the complex is used in the production of advanced materials, such as polymers and nanomaterials. .
Mecanismo De Acción
The mechanism of action of iminodiacetic acid-ruthenium (III) complex involves its interaction with molecular targets such as DNA, proteins, and cellular organelles. The complex can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with proteins, disrupting their function and leading to cell death. In cancer cells, the complex induces apoptosis and autophagy, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Methyl-N-iminodiacetic acid complexes: These complexes involve similar coordination with metal ions but differ in their specific ligands and properties.
Ruthenium Schiff base complexes: These complexes feature Schiff base ligands and exhibit different electronic and steric properties compared to iminodiacetic acid-ruthenium (III) complex.
Uniqueness: The uniqueness of iminodiacetic acid-ruthenium (III) complex lies in its specific ligand environment, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications, where other similar compounds may not perform as well .
Propiedades
Número CAS |
117676-57-0 |
|---|---|
Fórmula molecular |
C8H16Cl3N2O9Ru |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate |
InChI |
InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3 |
Clave InChI |
PLIDZBKUOMINIO-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canónico |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Sinónimos |
iminodiacetic acid-ruthenium (III) complex Ru-IDAA ruthenium (III)-iminodiacetic acid complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

